1,7-ナフチリジン-5-カルボン酸

概要

説明

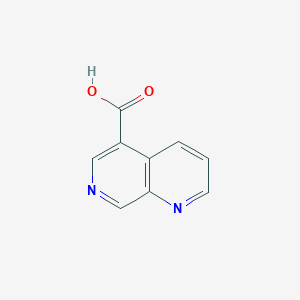

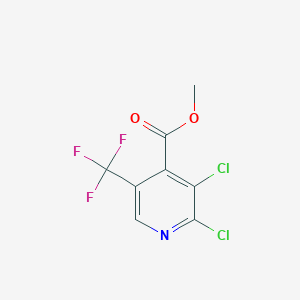

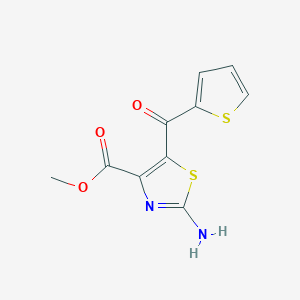

“1,7-Naphthyridine-5-carboxylic acid” is a heterocyclic compound with the molecular weight of 174.16 .

Synthesis Analysis

The synthesis of naphthyridines, including “1,7-Naphthyridine-5-carboxylic acid”, has been a topic of interest in recent years . The strategies include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .

Molecular Structure Analysis

The IUPAC name for “1,7-Naphthyridine-5-carboxylic acid” is [1,7]naphthyridine-5-carboxylic acid . The InChI code for this compound is 1S/C9H6N2O2/c12-9(13)7-4-10-5-8-6(7)2-1-3-11-8/h1-5H,(H,12,13) .

Chemical Reactions Analysis

The reactivity of naphthyridines has been studied extensively. These compounds react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .

Physical And Chemical Properties Analysis

“1,7-Naphthyridine-5-carboxylic acid” is a solid substance . It has a molecular weight of 174.16 .

科学的研究の応用

医薬品合成と医薬品化学

“1,7-ナフチリジン-5-カルボン酸” は、反応性のカルボン酸基を持つため、さまざまな医薬品の合成における前駆体として役立ちます。 抗がん剤、抗ウイルス剤(HIV 抗ウイルス剤を含む)、抗菌剤、鎮痛剤、抗炎症剤、抗酸化剤などの可能性を秘めた化合物を生成するために修飾することができます .

診断画像

8-ヒドロキシ-[1,7]ナフチリジン-5-カルボン酸(HYNIC 酸)などの誘導体は、診断画像に使用されます。 HYNIC 酸は、核医学画像技術で使用されるテクネチウム-99m のキレート剤です.

化学研究

ヘテロ環式化合物である “1,7-ナフチリジン-5-カルボン酸” は、ナフチリジン誘導体の反応性と合成方法を研究するために化学研究で使用されます .

Safety and Hazards

The safety data sheet for a related compound, nalidixic acid, indicates that it may cause an allergic skin reaction, may cause allergy or asthma symptoms or breathing difficulties if inhaled, is suspected of causing genetic defects, and may cause drowsiness or dizziness . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear personal protective equipment/face protection .

作用機序

Target of Action

1,7-Naphthyridine-5-carboxylic acid is a type of naphthyridine compound . Naphthyridines have been found to exhibit a wide range of biological activities, including anticancer, anti-HIV, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities . .

Mode of Action

Naphthyridines, in general, are known to interact with their targets through various mechanisms, depending on the specific biological activity they exhibit . For instance, some naphthyridines have been found to inhibit certain enzymes, thereby disrupting the biochemical processes that these enzymes are involved in .

Biochemical Pathways

Naphthyridines, including 1,7-Naphthyridine-5-carboxylic acid, are known to affect various biochemical pathways. For instance, one study found that a naphthyridine-based inhibitor of the kinase PIP4K2A, which catalyzes the conversion of phosphatidylinositol-5-phosphate (PI5P) into phosphatidylinositol 4,5-bisphosphate (PI4,5P2), could potentially be used in cancer therapeutics . .

Result of Action

Naphthyridines, in general, are known to exhibit a wide range of biological activities, including anticancer, anti-hiv, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities . These activities suggest that naphthyridines can induce various molecular and cellular changes, depending on their specific targets and modes of action.

生化学分析

Biochemical Properties

1,7-Naphthyridine-5-carboxylic acid plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to form complexes with metal ions, which can influence its reactivity and interaction with biological molecules . The nature of these interactions often involves coordination bonds with metal ions, which can alter the compound’s electronic properties and reactivity.

Cellular Effects

The effects of 1,7-Naphthyridine-5-carboxylic acid on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain kinases and transcription factors, leading to changes in gene expression profiles . Additionally, it can affect metabolic pathways by interacting with enzymes involved in cellular respiration and energy production.

Molecular Mechanism

At the molecular level, 1,7-Naphthyridine-5-carboxylic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit certain enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity . This inhibition can result in altered metabolic flux and changes in cellular function.

Temporal Effects in Laboratory Settings

The stability and degradation of 1,7-Naphthyridine-5-carboxylic acid in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time when exposed to light or heat . Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 1,7-Naphthyridine-5-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

1,7-Naphthyridine-5-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in cellular respiration and energy production . The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

Within cells and tissues, 1,7-Naphthyridine-5-carboxylic acid is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells can affect its activity and function, influencing cellular processes and metabolic pathways.

Subcellular Localization

The subcellular localization of 1,7-Naphthyridine-5-carboxylic acid is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in particular subcellular locations can enhance or inhibit its interactions with biomolecules, affecting its overall biochemical properties and cellular effects.

特性

IUPAC Name |

1,7-naphthyridine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-9(13)7-4-10-5-8-6(7)2-1-3-11-8/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STZQRNFPHRFHLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2C(=O)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[1-(difluoromethyl)-1H-imidazol-2-yl]-1-phenylethylidene}hydroxylamine](/img/structure/B1416590.png)

![2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one](/img/structure/B1416600.png)

![methyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1416603.png)